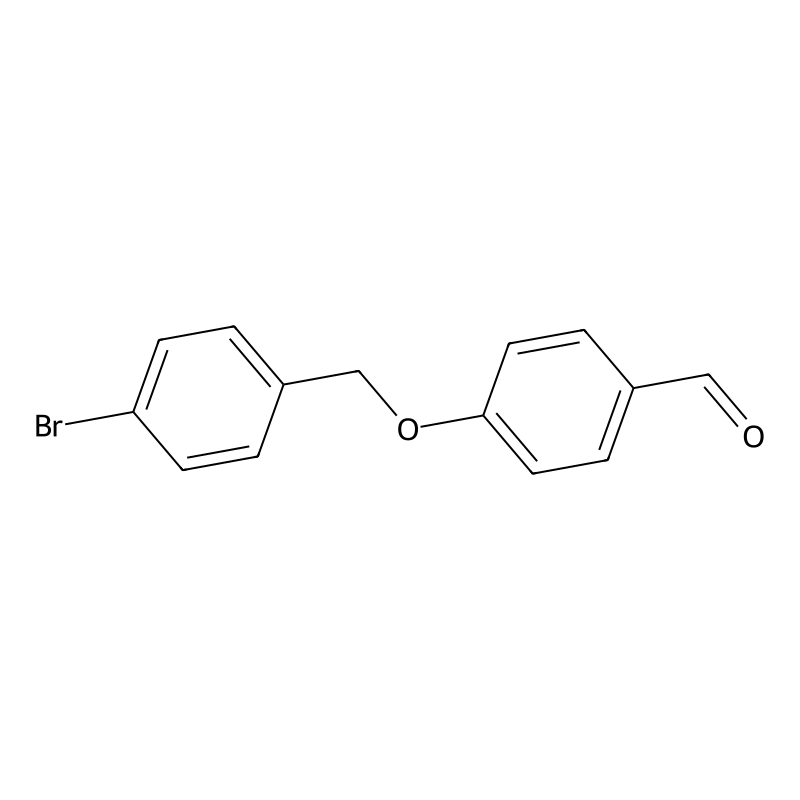4-(4-Bromobenzyloxy)benzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(4-Bromobenzyloxy)benzaldehyde is an organic compound with the molecular formula and a molecular weight of 291.14 g/mol. It is characterized by a benzaldehyde group attached to a bromobenzyloxy moiety, making it a significant compound in organic synthesis and medicinal chemistry. The compound is also known by its CAS number 149833-95-4 and has various synonyms, including 4-((4-bromobenzyl)oxy)benzaldehyde .
- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with nucleophiles like alcohols or amines to form corresponding alcohols or amines.
- Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Condensation Reactions: It can participate in condensation reactions, forming imines or other derivatives when reacted with primary amines.
Several methods exist for synthesizing 4-(4-Bromobenzyloxy)benzaldehyde:
- Bromination of Benzyl Alcohol: Benzyl alcohol can be brominated using bromine in the presence of a catalyst to yield 4-bromobenzyl alcohol, which can then be converted to the aldehyde form through oxidation.
- Refluxing with Benzaldehyde: A mixture of 4-bromobenzyl alcohol and benzaldehyde can be refluxed in an acidic medium to facilitate the formation of the ether linkage.
- Using Protective Groups: Protecting groups can be employed to selectively functionalize the benzaldehyde before introducing the bromobenzyloxy group.
4-(4-Bromobenzyloxy)benzaldehyde has several applications:
- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly in pharmaceuticals.
- Ligand Development: It is used in developing ligands for coordination chemistry and metal extraction processes .
- Material Science: The compound may find applications in creating polymers or materials with specific optical properties due to its aromatic structure.
Several compounds share structural similarities with 4-(4-Bromobenzyloxy)benzaldehyde. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 4-Bromobenzaldehyde | Simple structure; lacks ether functionality | |
| 4-Methoxybenzaldehyde | Contains methoxy group instead of bromine | |
| 3-(Bromomethyl)phenol | Contains phenolic hydroxyl; different reactivity | |
| 3,5-Dibromo-4-hydroxybenzaldehyde | Multiple bromine substitutions; increased reactivity |
The unique feature of 4-(4-Bromobenzyloxy)benzaldehyde lies in its combination of an ether and an aldehyde group, which may impart distinct reactivity profiles not present in simpler analogs.








